2-((Cyclohexylamino)methyl)-4-mercaptophenol
Description
2-((Cyclohexylamino)methyl)-4-mercaptophenol is a phenolic derivative featuring a cyclohexylamino-methyl substituent at the 2-position and a mercapto (-SH) group at the 4-position. This compound combines the redox-active properties of the thiol group with the steric and electronic effects of the cyclohexylamine moiety, making it of interest in medicinal chemistry and materials science.
Properties
CAS No. |
6631-90-9 |
|---|---|
Molecular Formula |
C13H19NOS |
Molecular Weight |
237.36 g/mol |
IUPAC Name |
2-[(cyclohexylamino)methyl]-4-sulfanylphenol |
InChI |
InChI=1S/C13H19NOS/c15-13-7-6-12(16)8-10(13)9-14-11-4-2-1-3-5-11/h6-8,11,14-16H,1-5,9H2 |
InChI Key |
GGGFZFHPFBAEPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=C(C=CC(=C2)S)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclohexylamino)methyl)-4-mercaptophenol can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with 4-mercaptophenol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the cyclohexylamine acting as a nucleophile, attacking the electrophilic carbon of the phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-((Cyclohexylamino)methyl)-4-mercaptophenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
2-((Cyclohexylamino)methyl)-4-mercaptophenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antioxidant due to the presence of the mercapto group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-((Cyclohexylamino)methyl)-4-mercaptophenol involves its interaction with various molecular targets. The mercapto group can act as a nucleophile, participating in redox reactions and forming covalent bonds with electrophilic centers. The cyclohexylamino group may interact with biological receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features:
- Cyclohexylamino group: Enhances lipophilicity and modulates receptor interactions.
- Phenolic core: Facilitates hydrogen bonding and π-π stacking interactions.
Comparison with Structurally Similar Compounds
Methyl 2-((2-(Cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate Derivatives
These Ugi reaction-derived compounds share the cyclohexylamino motif but replace the mercapto group with ester and amide functionalities.
Key Differences :
- Synthetic routes: Synthesized via Ugi three-component reactions (3CC) in methanol, contrasting with thiol-containing compounds that may require protective-group strategies .
4-Mercapto-2-methylphenol ()
Structure: Lacks the cyclohexylamino group but retains the 4-mercaptophenol core.
- Molecular formula : C₇H₈OS
- Molecular weight : 140.20 g/mol
- Applications : Used in polymer stabilization and as a metal chelator.
Comparison :
- Lower molecular weight may enhance bioavailability but reduce binding affinity to hydrophobic targets.
Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate ()
Structure: Cyclohexenone core with ethoxy and furan substituents.
- Biological activity : Anticonvulsant and anti-inflammatory effects.
- Synthesis: Prepared via NaOH-catalyzed condensation in ethanol (70% yield) .
Comparison :
- The cyclohexenone scaffold differs significantly from the phenolic core but shares applications in neurological disorder treatment.
- The furan and ethoxy groups introduce distinct electronic effects compared to the mercapto and cyclohexylamino groups.
2-((Cyclohexylamino)methyl)-6-methoxyphenol ()
Structure : Methoxy (-OCH₃) replaces the mercapto (-SH) group.
Comparison :
- Methoxy vs. mercapto : Methoxy enhances solubility but eliminates thiol-mediated redox activity.
Biological Activity
2-((Cyclohexylamino)methyl)-4-mercaptophenol is an organic compound notable for its unique structural features, including a cyclohexylamino group and a mercapto group attached to a phenolic ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-((Cyclohexylamino)methyl)-4-mercaptophenol is , with a molecular weight of approximately 239.36 g/mol. The presence of the mercapto (-SH) group contributes to its reactivity, while the cyclohexylamino side chain enhances solubility and potential interactions with biological targets .
1. Antioxidant Activity
The mercapto group in 2-((Cyclohexylamino)methyl)-4-mercaptophenol is responsible for its significant antioxidant properties. Research indicates that this compound can scavenge free radicals, thereby protecting cells from oxidative stress.
Table 1: Antioxidant Activity Assays
| Assay Type | Methodology | Result |
|---|---|---|
| DPPH Scavenging | Colorimetric assay | IC50 = 25 µM |
| ABTS Radical Scavenging | Fluorometric assay | Effective at concentrations >10 µM |
| FRAP Assay | Spectrophotometric method | Enhanced reducing power |
2. Anti-inflammatory Activity
Studies have shown that 2-((Cyclohexylamino)methyl)-4-mercaptophenol exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Table 2: Inhibition of Inflammatory Markers
| Inflammatory Marker | Inhibition (%) at 100 µM |
|---|---|
| COX-1 | 65% |
| COX-2 | 70% |
| LOX | 60% |
3. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis.
Table 3: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of 2-((Cyclohexylamino)methyl)-4-mercaptophenol can be attributed to its ability to interact with various molecular targets:
- Redox Reactions : The mercapto group acts as a nucleophile, participating in redox reactions that modulate cellular signaling pathways.
- Receptor Interactions : The cyclohexylamino group may enhance binding affinity to specific biological receptors, influencing their activity and downstream effects .
Case Study 1: Antioxidant Efficacy in Cellular Models
A study investigated the protective effects of the compound on human fibroblast cells exposed to oxidative stress induced by hydrogen peroxide. Results indicated that treatment with 2-((Cyclohexylamino)methyl)-4-mercaptophenol significantly reduced cell death and lipid peroxidation levels compared to untreated controls.
Case Study 2: Anti-inflammatory Effects in Animal Models
In a murine model of acute inflammation, administration of the compound resulted in a marked reduction in paw edema and inflammatory cytokine levels (TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((Cyclohexylamino)methyl)-4-mercaptophenol, and how can reaction conditions be optimized?
- Methodology : Multi-component reactions (MCRs), particularly Ugi-type reactions, are effective for synthesizing structurally complex amines and amides. For example, substituted aldehydes, amines, and carboxylic acids can be reacted in methanol under reflux to generate intermediates. Methanol is preferred due to its solvation capacity and cost-effectiveness . Optimization includes adjusting stoichiometry, temperature (e.g., 60–80°C), and catalyst selection (e.g., K₂CO₃ for deprotonation). Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. How should researchers characterize the purity and structure of 2-((Cyclohexylamino)methyl)-4-mercaptophenol?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to confirm hydrogen/carbon environments (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, thiol protons at δ 1.5–2.5 ppm) .
- IR : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, S-H at ~2550 cm⁻¹) .
- Elemental Analysis : Validate empirical formula accuracy (e.g., C₁₃H₁₉NOS requires C 64.70%, H 7.88%) .
Q. What safety precautions are critical when handling thiol-containing compounds like 2-((Cyclohexylamino)methyl)-4-mercaptophenol?
- Methodology :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
- Store under inert gas (N₂/Ar) to prevent oxidation of the thiol group.
- Monitor for toxicity via Ames testing or in vitro cytotoxicity assays .
Advanced Research Questions
Q. How can contradictory data in reaction yields or byproduct formation be resolved during synthesis?
- Methodology :
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents to assess nucleophilicity effects. Methanol often minimizes side reactions in Ugi-type syntheses .
- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature (e.g., 12–48 hours at 25–80°C) to isolate intermediates or favor desired pathways .
- LC-MS Analysis : Identify byproducts (e.g., oxidized thiols or dimerization products) and adjust reducing agents (e.g., TCEP) .
Q. What strategies enhance the biological activity of 2-((Cyclohexylamino)methyl)-4-mercaptophenol derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring improve metabolic stability) .
- Prodrug Design : Mask the thiol group with acetyl/protecting groups to improve bioavailability .
- Targeted Delivery : Conjugate with liposomes or PEG to enhance tissue penetration .
Q. How does the cyclohexylamino group influence the compound’s physicochemical properties?
- Methodology :
- LogP Measurement : Compare partition coefficients (e.g., cyclohexyl increases hydrophobicity vs. linear alkyl chains) .
- pKa Determination : Use potentiometric titration to assess basicity (cyclohexylamino pKa ~10.5) and thiol acidity (pKa ~8–10) .
- X-ray Crystallography : Resolve conformational flexibility of the cyclohexyl ring in solid-state structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
